

An In-depth Technical Guide to 16-Hydroxypalmitoyl-CoA: Discovery, Characterization, and Analysis

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Compound of Interest		
Compound Name:	16-Hydroxypalmitoyl-CoA	
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Abstract

This technical guide provides a comprehensive overview of **16-Hydroxypalmitoyl-CoA**, a key intermediate in the omega-oxidation pathway of fatty acids. It covers the historical discovery of this metabolic route, the detailed structural characterization of the molecule, and its biological significance in both physiological and pathological contexts. This document offers detailed experimental protocols for the extraction, and quantification of **16-Hydroxypalmitoyl-CoA** from biological samples, with a focus on modern mass spectrometric techniques. Furthermore, it explores the enzymatic pathways governing its synthesis and degradation, and its potential role in cellular signaling. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction: Discovery and Significance

The discovery of **16-Hydroxypalmitoyl-CoA** is intrinsically linked to the elucidation of the omega-oxidation (ω -oxidation) pathway of fatty acids. This metabolic route serves as an alternative to the more prevalent beta-oxidation, particularly for medium-chain fatty acids, or when beta-oxidation is impaired.[1] Early studies by Verkade and colleagues first proposed the in vivo ω -oxidation of fatty acids, demonstrating the excretion of dicarboxylic acids after the administration of long-chain fatty acids to animals.[1] This process begins with the



hydroxylation of the terminal methyl (ω) carbon of a fatty acid, such as palmitic acid, to form 16-hydroxypalmitic acid.[1][2] This initial step is primarily catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum of liver and kidney cells.[3] The resulting ω -hydroxy fatty acid is then sequentially oxidized to an aldehyde and then a dicarboxylic acid. For these subsequent metabolic steps to occur, 16-hydroxypalmitic acid must first be activated to its coenzyme A (CoA) thioester, **16-Hydroxypalmitoyl-CoA**.

16-Hydroxypalmitoyl-CoA is a critical metabolic intermediate. Its formation allows the entry of ω -hydroxylated fatty acids into further oxidative pathways, including peroxisomal β -oxidation, ultimately leading to the production of shorter-chain dicarboxylic acids that can enter central metabolism.[4] This pathway is not only a salvage route but also plays a role in the formation of signaling molecules and structural components, such as in the biosynthesis of cutin in plants. [5] Dysregulation of ω -oxidation and the metabolism of its intermediates have been implicated in various disease states, making **16-Hydroxypalmitoyl-CoA** a molecule of interest for researchers in metabolic diseases and drug development.

Structural Characterization

The definitive structure of **16-Hydroxypalmitoyl-CoA** has been established through a combination of chemical synthesis and advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Structure

16-Hydroxypalmitoyl-CoA is the coenzyme A thioester of 16-hydroxypalmitic acid (also known as juniperic acid).[6] It consists of a 16-carbon saturated acyl chain with a hydroxyl group at the C-16 position (the ω -carbon) and a CoA moiety attached via a thioester bond at the C-1 position.

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is the primary tool for the identification and structural confirmation of **16-Hydroxypalmitoyl-CoA**. In positive ion mode electrospray ionization (ESI), acyl-CoAs exhibit a characteristic fragmentation pattern. A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate moiety, is a hallmark of acyl-CoA compounds.[7][8][9]



For **16-Hydroxypalmitoyl-CoA**, the protonated molecule [M+H]⁺ would have a theoretical m/z. The specific multiple reaction monitoring (MRM) transition would involve the precursor ion and a product ion resulting from the neutral loss of 507 Da. Additional product ions can provide further structural confirmation.[7] The presence of the hydroxyl group can also influence the fragmentation pattern, potentially leading to water loss under certain conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While obtaining high-quality NMR spectra for low-abundance endogenous molecules like **16-Hydroxypalmitoyl-CoA** can be challenging, analysis of the more abundant precursor, 16-hydroxypalmitic acid, and comparison with synthesized standards of the CoA thioester, allows for structural confirmation. Key characteristic signals in the ¹H NMR spectrum would include those for the methylene protons adjacent to the thioester, the methylene protons adjacent to the terminal hydroxyl group, and the complex resonances of the CoA moiety.

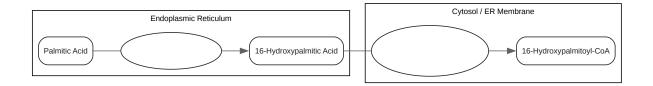
Biological Synthesis and Metabolism

The metabolism of **16-Hydroxypalmitoyl-CoA** involves its synthesis from palmitic acid via ω -oxidation and its subsequent degradation through peroxisomal β -oxidation.

Biosynthesis of 16-Hydroxypalmitoyl-CoA

The formation of **16-Hydroxypalmitoyl-CoA** is a multi-step process initiated in the endoplasmic reticulum and completed by acyl-CoA synthetases.

The overall pathway can be visualized as follows:



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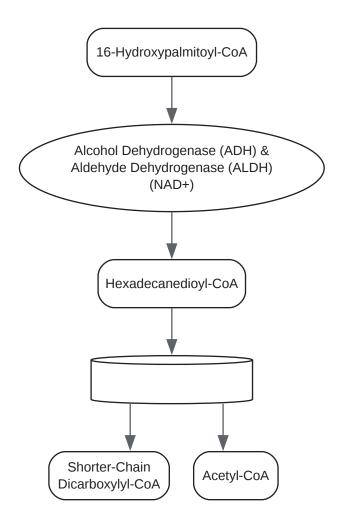


Caption: Biosynthesis of **16-Hydroxypalmitoyl-CoA** from Palmitic Acid.

The initial and rate-limiting step is the ω -hydroxylation of palmitic acid, catalyzed by cytochrome P450 enzymes of the CYP4F subfamily, primarily CYP4F2 and CYP4F3B in humans.[10] This reaction requires NADPH and molecular oxygen.[3] The resulting 16-hydroxypalmitic acid is then activated to **16-Hydroxypalmitoyl-CoA** by a long-chain acyl-CoA synthetase (ACSL), a reaction that requires ATP and coenzyme A.[5]

Degradation of 16-Hydroxypalmitoyl-CoA

16-Hydroxypalmitoyl-CoA is further metabolized in peroxisomes. The presence of the terminal carboxyl group (after further oxidation of the hydroxyl group) allows for β -oxidation to proceed from the ω -end. **16-Hydroxypalmitoyl-CoA** itself can be a substrate for peroxisomal β -oxidation.[4] This process shortens the fatty acyl chain, producing acetyl-CoA and a shorter-chain dicarboxylyl-CoA in each cycle.





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Caption: Metabolic fate of **16-Hydroxypalmitoyl-CoA**.

Quantitative Data

Precise concentrations of **16-Hydroxypalmitoyl-CoA** in various tissues are not extensively documented. However, data on total long-chain acyl-CoA pools and the activity of related enzymes provide valuable context.

Parameter	Value	Tissue/Organism	Reference
Total Long-Chain Acyl- CoA Pool	15-60 nmol/g wet weight	Rat Liver	[11]
Palmitoyl-CoA Concentration	~5-15 nmol/g wet weight	Rat Liver	[11]
CYP4F11 Km for 3-hydroxypalmitate	105.8 μΜ	Human (recombinant)	[12]
CYP4F11 Vmax for 3-hydroxypalmitate	70.6 min-1	Human (recombinant)	[12]
Microsomal Vmax for 3-hydroxypalmitate ω- hydroxylation	14.2 min-1	Human Liver Microsomes	[12]
Microsomal Km for 3- hydroxypalmitate ω- hydroxylation	56.4 μΜ	Human Liver Microsomes	[12]
Peroxisomal Oxidation of 16- Hydroxypalmitoyl-CoA	20-25% of Palmitoyl- CoA oxidation rate	Clofibrate-treated Rat Liver Mitochondria	[4]

Note: The kinetic data for 3-hydroxypalmitate is presented as a proxy for the closely related 16-hydroxypalmitate.

Experimental Protocols



The following protocols provide a framework for the extraction and quantification of **16-Hydroxypalmitoyl-CoA** from biological samples.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[13]

Materials:

- Frozen tissue sample
- 100 mM KH₂PO₄ buffer, pH 4.9
- 2-propanol
- Acetonitrile (ACN)
- Solid-Phase Extraction (SPE) columns (Oligonucleotide purification or similar anion exchange)
- Homogenizer
- Centrifuge

Procedure:

- Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer on ice.
- Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
- · Homogenize the tissue thoroughly.
- Add 1 mL of 2-propanol and homogenize again.
- Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.
- Vortex vigorously for 2 minutes.
- Centrifuge at 3,000 x g for 10 minutes at 4°C.



- Collect the supernatant containing the acyl-CoAs.
- Condition an SPE column according to the manufacturer's instructions.
- Load the supernatant onto the SPE column.
- Wash the column to remove unbound contaminants.
- Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or methanol with ammonium acetate).
- Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Quantification by LC-MS/MS

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 μm)
- Mobile Phase A: 10 mM ammonium acetate in water
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient from a low to high percentage of mobile phase B.
- Flow Rate: 0.2-0.4 mL/min
- Column Temperature: 40°C



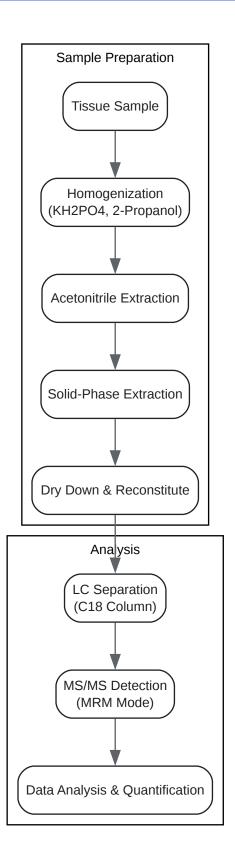




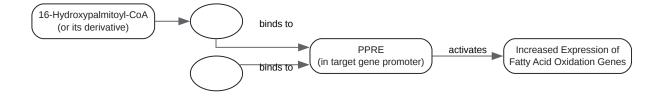
Mass Spectrometry Conditions:

- Ionization Mode: Positive ESI
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- MRM Transition for 16-Hydroxypalmitoyl-CoA: The precursor ion will be the [M+H]⁺ of 16-Hydroxypalmitoyl-CoA. The product ion will correspond to the precursor ion minus the neutral loss of 507 Da.[7][8][9]
- Internal Standard: A suitable internal standard, such as a stable isotope-labeled analog or an odd-chain acyl-CoA, should be used for accurate quantification.









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